molecular formula C18H23NO4S B2358630 2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034564-92-4

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2358630
M. Wt: 349.45
InChI Key: KVESYYWSEWPDOK-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide, also known as ET-26-HCl, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further investigation.

Scientific Research Applications

Metabolism and Herbicide Detoxification

  • Herbicide Metabolism and Phytotoxicity: Research on acetochlor metabolism in plant seedlings highlights the role of acetamide derivatives in selective phytotoxicity. Tolerant plant species metabolize acetochlor more efficiently than susceptible species, suggesting that detoxification mechanisms are crucial for herbicide selectivity (Breaux, 1987).

Chemical Synthesis and Drug Intermediates

  • Hydroxamic Acids and Lactams Synthesis: Studies on the synthesis of cyclic hydroxamic acids and lactams demonstrate the versatility of acetamide derivatives in producing compounds with potential biological activities (Hartenstein & Sicker, 1993).
  • Chemoselective Acetylation: Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide showcases the application of acetamide derivatives in synthesizing intermediates for antimalarial drugs, highlighting the importance of selectivity in chemical synthesis (Magadum & Yadav, 2018).

Molecular Structure and Interaction Studies

  • Amide Derivatives in Anion Coordination: The study of different spatial orientations of amide derivatives on anion coordination provides insights into the structural aspects of acetamide derivatives and their potential in designing molecules with specific coordination properties (Kalita & Baruah, 2010).

Antimicrobial and Anticancer Activities

  • Antimicrobial and Anticancer Derivatives: Synthesis and pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities illustrate the biomedical applications of these compounds (Rani et al., 2016).

Learning and Memory Effects

  • Effects on Learning and Memory: The synthesis and evaluation of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) derivatives and their effects on learning and memory in mice underscore the potential of acetamide derivatives in neuropharmacological research (Jiang Jing-ai, 2006).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-2-22-15-7-5-14(6-8-15)12-18(21)19-13-16(23-10-9-20)17-4-3-11-24-17/h3-8,11,16,20H,2,9-10,12-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVESYYWSEWPDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CS2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide

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